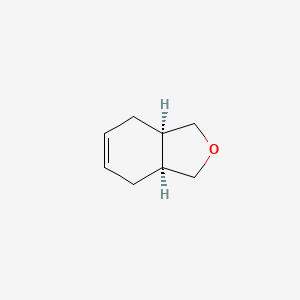

(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran

Description

(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran-1,3-dione (CAS: 935-79-5), commonly known as cis-tetrahydrophthalic anhydride, is a bicyclic organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol. It is a white crystalline solid widely used as a reactive intermediate in polymer chemistry, particularly in the synthesis of epoxy resins, polyester resins, and alkyd resins . Its cis-stereochemistry (3aR,7aS configuration) confers distinct reactivity compared to trans isomers, making it a preferred choice for controlled cross-linking in resin formulations. Applications extend to industrial coatings, adhesives, and as a curing agent for thermosetting plastics .

Properties

IUPAC Name |

(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-8H,3-6H2/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDSHMKTGWQGHB-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]2[C@H]1COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500009 | |

| Record name | (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3471-41-8 | |

| Record name | (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of benzofuran derivatives under specific conditions. For instance, the hydrogenation process can be carried out using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas at elevated pressures and temperatures. This method ensures the complete saturation of the benzofuran ring, resulting in the formation of the hexahydro derivative.

Industrial Production Methods

In an industrial setting, the production of (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through distillation or recrystallization techniques to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the benzofuran ring using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran lies in its potential as a pharmacophore in drug development. Research indicates that compounds with similar structural frameworks exhibit biological activity against various diseases.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of hexahydro-2-benzofuran. The results demonstrated that these derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This highlights the potential for (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran to serve as a lead compound in developing novel anticancer agents .

Case Study: Neuroprotective Effects

Another area of interest is the neuroprotective effects of benzofuran derivatives. Research has shown that these compounds can protect neuronal cells from oxidative stress and apoptosis. The specific stereochemistry of (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran may enhance its efficacy in targeting neurodegenerative diseases such as Alzheimer's .

Organic Synthesis

(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran serves as an important intermediate in organic synthesis. Its unique structure allows it to undergo various chemical transformations.

Synthetic Pathways

The compound can be synthesized through several methods including:

- Cyclization Reactions : Utilizing starting materials like phenolic compounds and alkenes to form the benzofuran ring.

- Functionalization : Introducing various functional groups to modify its properties for specific applications in pharmaceuticals or materials science.

These synthetic pathways enable chemists to create diverse derivatives with tailored properties for targeted applications.

Materials Science

In materials science, (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran has been explored for its potential use in developing advanced materials due to its structural characteristics.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers modified with hexahydro-2-benzofuran derivatives exhibit improved resistance to degradation under thermal stress .

Mechanism of Action

The mechanism of action of (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, in medicinal chemistry, the compound’s derivatives may act as inhibitors of specific enzymes involved in disease pathways, thereby providing therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: cis vs. trans Configurations

The trans isomer of hexahydroisobenzofuran-1,3-dione (CAS: 71749-03-6, (3aR,7aR)-configuration) shares the same molecular formula but differs in stereochemistry. Key distinctions include:

- Reactivity : The trans isomer exhibits slower reaction kinetics in epoxy curing due to steric hindrance, whereas the cis isomer facilitates faster polymerization .

- Thermal Stability : The cis form has a lower melting point (~65–70°C) compared to the trans isomer (~120°C), influencing its processing in high-temperature applications .

Methyl-Substituted Derivatives

Methyl groups introduced at various positions alter physicochemical properties and reactivity:

| Compound Name | CAS | Molecular Formula | Key Features | Applications |

|---|---|---|---|---|

| Hexahydro-4-methylphthalic anhydride | 25550-51-0 | C₉H₁₀O₃ | Methyl at C4; increased hydrophobicity | Specialty resins, surfactants |

| Hexahydro-3-methylphthalic anhydride | 57110-29-9 | C₉H₁₀O₃ | Methyl at C3; enhanced thermal stability | High-performance polymers |

| Hexahydro-1-methylphthalic anhydride | 48122-14-1 | C₉H₁₀O₃ | Methyl at C1; altered stereoelectronic effects | Reactive diluents, plasticizers |

These derivatives are classified as highly reactive compounds due to their electron-deficient anhydride rings, which readily undergo nucleophilic addition reactions .

Functionalized Derivatives

Ester Derivatives

- But-2'-enoic acid (1S,3S,3aR,7aS)-allyl-1,3,3a,4,7,7a-hexahydro-isobenzofuran-8-ylmethyl ester: Synthesized via allylation of the parent compound using NaH and allyl bromide in DMF . Exhibits enhanced solubility in polar aprotic solvents (e.g., DMF, THF), making it suitable for controlled-release formulations .

Amide Derivatives

- N-((3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methoxybenzamide (6e): Features a para-methoxybenzamide substituent, which improves bioactivity.

Complex Hybrid Molecules

- IWR-1-endo (CAS: 1127442-82-3): Contains the (3aR,7aS)-benzofuran moiety fused with a quinolinylbenzamide group. Acts as a Wnt/β-catenin pathway inhibitor (IC₅₀ ~ 0.18 μM), used in stem cell differentiation studies .

Industrial and Biomedical Relevance

| Compound Type | Industrial Use | Biomedical Application |

|---|---|---|

| Parent cis-anhydride | Epoxy resin curing agent | N/A |

| Methyl-substituted analogs | High-temperature coatings | N/A |

| Amide derivatives | N/A | Antitumor agents (e.g., compound 6e) |

| Hybrid molecules (IWR-1) | N/A | Wnt signaling inhibition in cancer therapy |

Biological Activity

(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran is a bicyclic organic compound known for its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

- IUPAC Name : (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran

- Molecular Formula : C8H12O

- Molecular Weight : 124.18 g/mol

- CAS Number : 3471-41-8

The compound features a fully saturated benzofuran structure which contributes to its stability and reactivity in various chemical environments.

Synthesis Methods

The synthesis of (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran can be achieved through several methods:

-

Catalytic Hydrogenation :

- Utilizing palladium on carbon (Pd/C) as a catalyst.

- Conducted under high pressure and temperature to ensure full saturation of the benzofuran ring.

-

Oxidation and Reduction Reactions :

- Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction can yield alcohols via lithium aluminum hydride.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities.

Antimicrobial Properties

Research indicates that (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran exhibits significant antimicrobial activity. A study conducted on various derivatives demonstrated that certain modifications to the compound's structure could enhance its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. This action suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Activity

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that derivatives of (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran may protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

- Study on Antimicrobial Efficacy :

- Neuroprotection Research :

The biological activity of (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammation and oxidative stress pathways.

- Receptor Modulation : Potential binding to receptors related to pain and inflammation pathways has been suggested.

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (3aR,7aS)-rel-Hexahydro-1,3-isobenzofurandione | Hexahydro derivative | Moderate antimicrobial |

| (3aR,7aS)-2-[4-[4-(1H-benzothiazol-3-yl)-1-piperazinyl]butyl]-hexahydroisoindole | Complex bicyclic | Anticancer activity |

The unique stereochemistry and saturation level of (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran distinguish it from similar compounds and contribute to its diverse biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran, and how do they differ in efficiency?

- Methodology : Traditional synthesis involves Diels-Alder reactions between maleic anhydride and conjugated dienes under thermal conditions, yielding ~60–70% purity . Microwave-assisted synthesis (e.g., 100–150°C, 15–30 min) improves efficiency, achieving >90% purity via controlled dielectric heating, reducing side products .

- Data : Microwave methods reduce reaction times by 50–70% compared to thermal methods.

Q. How can researchers confirm the stereochemistry of this compound and its derivatives?

- Methodology : Use chiral HPLC or GC-MS with polar columns (e.g., β-cyclodextrin-based) to separate enantiomers. X-ray crystallography (e.g., single-crystal analysis) resolves absolute configurations, as demonstrated in (3S,3aR,7aS)-3-butylhexahydrophthalide studies .

- Validation : Compare optical rotation values with literature data (e.g., [α]D²⁵ = −12.5° for (3aR,7aS) isomers ).

Q. What are the primary applications of this compound in polymer chemistry?

- Methodology : As a curing agent for epoxy resins, optimize stoichiometric ratios (e.g., 0.8:1 to 1.2:1 anhydride:epoxy) to balance mechanical properties and curing speed . For polyesters, copolymerize with glycols (e.g., propylene glycol) at 180–220°C under inert gas .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during derivative synthesis?

- Methodology : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) to control enantioselectivity. For example, (3aS,7aR)-phenylselenyl derivatives were synthesized with 87% enantiomeric excess using chiral selenylation agents .

- Troubleshooting : Monitor reaction progress via in-situ FTIR to detect undesired epimerization .

Q. How can researchers evaluate the biological activity of derivatives?

- Methodology : Screen for neuroprotective activity using in vitro models (e.g., SH-SY5Y cells exposed to oxidative stress) and in vivo assays (e.g., MPTP-induced Parkinson’s disease in mice). A monoterpene-derived analog showed 40% reduction in neuronal apoptosis at 10 µM .

- Data Analysis : Use SAR studies to correlate substituent effects (e.g., hydroxylation at C5 enhances blood-brain barrier permeability ).

Q. How should researchers resolve contradictions in stereochemical outcomes across different synthetic routes?

- Methodology : Cross-validate results using multiple analytical techniques (e.g., NOESY NMR to confirm spatial proximity of protons, coupled with computational DFT optimization of 3D structures ). Discrepancies in (3aR,7aS) vs. (3aS,7aR) configurations can arise from solvent polarity effects; test polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. What computational tools aid in predicting reactivity and stability?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for Diels-Alder reactions or assess thermodynamic stability of tautomers. For example, the endo transition state is favored by 2.3 kcal/mol over exo in cycloadditions .

- Application : Generate electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.